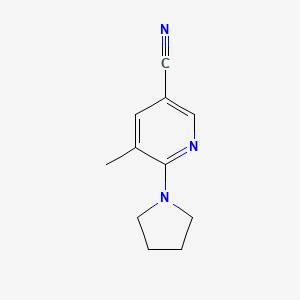
5-Methyl-6-(pyrrolidin-1-yl)nicotinonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 5-Methyl-6-(pyrrolidin-1-yl)nicotinonitrile typically involves the reaction of 5-methyl-6-chloronicotinonitrile with pyrrolidine under specific conditions . The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide, at elevated temperatures . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
5-Methyl-6-(pyrrolidin-1-yl)nicotinonitrile undergoes various chemical reactions, including:
Scientific Research Applications
5-Methyl-6-(pyrrolidin-1-yl)nicotinonitrile has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-Methyl-6-(pyrrolidin-1-yl)nicotinonitrile involves its interaction with specific molecular targets and pathways. The pyrrolidine ring in the compound plays a crucial role in its biological activity by enhancing its binding affinity to target proteins . The compound’s effects are mediated through its interaction with cellular receptors and enzymes, leading to modulation of various biochemical pathways .
Comparison with Similar Compounds
5-Methyl-6-(pyrrolidin-1-yl)nicotinonitrile can be compared with other similar compounds, such as:
Methyl 6-(pyrrolidin-1-yl)nicotinate: This compound has a similar structure but differs in the presence of a methyl ester group instead of a nitrile group.
6-(1-Pyrrolidinyl)nicotinaldehyde: This compound contains an aldehyde group instead of a nitrile group, leading to different chemical properties and reactivity.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties compared to its analogs .
Biological Activity
5-Methyl-6-(pyrrolidin-1-yl)nicotinonitrile is an organic compound that has garnered interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article explores the biological activity of this compound, emphasizing its antimicrobial properties, structure-activity relationships (SAR), and potential applications in drug discovery.
Chemical Structure and Properties
This compound is characterized by the following molecular formula:
- Molecular Formula : C₁₂H₁₄N₂
- Structural Features :
- A methyl group at the 5-position.
- A pyrrolidine ring at the 6-position.
- A nitrile functional group.
The combination of these features contributes to its biological activity, particularly in antimicrobial applications.
Antimicrobial Activity
Research indicates that compounds related to this compound exhibit significant antimicrobial activities. Various studies have demonstrated its efficacy against both Gram-positive and Gram-negative bacteria, as well as some fungal strains.
Table 1: Antimicrobial Activity of this compound
| Microorganism | MIC (μg/mL) | Activity |
|---|---|---|
| Staphylococcus aureus | 0.0048 | Strong |
| Escherichia coli | 0.0195 | Moderate |
| Bacillus subtilis | 0.025 | Moderate |
| Candida albicans | 0.039 | Moderate |
These findings suggest that this compound could be a promising candidate for developing new antimicrobial agents, particularly against resistant strains.
Structure-Activity Relationship (SAR)
The SAR analysis of related compounds indicates that modifications to the pyrrolidine ring or the introduction of different substituents can significantly affect biological activity. For instance, the presence of electron-donating or electron-withdrawing groups on the phenyl or pyridine moieties can enhance or diminish antimicrobial efficacy.
Table 2: Comparison of Related Compounds
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| 6-(Pyrrolidin-1-yl)nicotinonitrile | Lacks methyl at the 5-position | Reduced activity |
| 4-Methyl-6-(pyrrolidin-1-yl)nicotinaldehyde | Contains an aldehyde instead of a nitrile | Altered reactivity |
| 2-Methoxy-6-(pyrrolidin-1-yl)nicotinonitrile | Features a methoxy group | Impacts solubility |
The unique combination of the methyl group and the pyrrolidine ring enhances the biological activity of this compound compared to its analogs.
Case Studies and Research Findings
Several studies have highlighted the potential applications of this compound in treating bacterial infections. For example, in vitro tests have shown that derivatives with specific substitutions on the pyrrolidine ring exhibited enhanced antibacterial properties against resistant strains such as Staphylococcus pneumoniae and Streptococcus pyogenes .
In a notable case study, researchers synthesized various analogs of pyrrolidine derivatives and evaluated their antimicrobial activities. The results indicated that specific modifications could lead to compounds with up to four times greater potency than traditional antibiotics .
Future Directions
While current research has established a foundation for understanding the biological activity of this compound, further pharmacological studies are necessary. Future investigations should focus on:
- Mechanistic Studies : Understanding how this compound interacts with bacterial cell membranes or specific enzymatic pathways.
- In Vivo Evaluations : Testing efficacy in animal models to assess therapeutic potential.
- Development of Derivatives : Exploring structural modifications to enhance potency and reduce toxicity.
Properties
Molecular Formula |
C11H13N3 |
|---|---|
Molecular Weight |
187.24 g/mol |
IUPAC Name |
5-methyl-6-pyrrolidin-1-ylpyridine-3-carbonitrile |
InChI |
InChI=1S/C11H13N3/c1-9-6-10(7-12)8-13-11(9)14-4-2-3-5-14/h6,8H,2-5H2,1H3 |
InChI Key |
NMBOTKFXEVOVOX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CN=C1N2CCCC2)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















